4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride
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Overview
Description
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group, a chlorobenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: Chlorobenzene is nitrated to form 3-chloronitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-chloroaniline.
Sulfonation: 3-chloroaniline undergoes sulfonation to form 3-chlorobenzenesulfonamide.
Aminomethylation: The sulfonamide is then aminomethylated to introduce the aminomethyl group, forming the final compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Imines or nitriles.
Reduction: Sulfinamides or thiols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
- 4-Aminocoumarin derivatives
Uniqueness
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10Cl2N2O2S |
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Molecular Weight |
257.14 g/mol |
IUPAC Name |
4-(aminomethyl)-3-chlorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O2S.ClH/c8-7-3-6(13(10,11)12)2-1-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H |
InChI Key |
DZVAUIHDBPQOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN.Cl |
Origin of Product |
United States |
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